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Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 6-methyl-5-
hepten-2-ol, a volatile organic compound with significance in flavor chemistry and as a
semiochemical. The pathway involves a two-step enzymatic process initiated by the oxidative
cleavage of carotenoids, followed by the reduction of the resulting ketone. This document
details the enzymes involved, summarizes available quantitative data, provides experimental
protocols for key reactions, and illustrates the pathway and experimental workflows using
diagrams.

Introduction

6-Methyl-5-hepten-2-ol, also known as sulcatol, is a naturally occurring chiral alcohol. It is a
component of the aggregation pheromone of several bark beetle species and is also found as a
flavor compound in various fruits.[1][2] Its biosynthesis is of interest for applications in pest
management, as well as for the production of natural flavor and fragrance compounds. The
pathway originates from the degradation of carotenoids, large C40 isoprenoid pigments
abundant in plants and microorganisms.

The Biosynthetic Pathway

The biosynthesis of 6-methyl-5-hepten-2-ol proceeds in two main enzymatic steps:
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o Carotenoid Cleavage: The C8 backbone of 6-methyl-5-hepten-2-one is formed through the
oxidative cleavage of a C40 carotenoid precursor by a Carotenoid Cleavage Dioxygenase
(CCD).

o Ketone Reduction: The resulting ketone, 6-methyl-5-hepten-2-one, is then reduced to the
corresponding alcohol, 6-methyl-5-hepten-2-ol, by an alcohol dehydrogenase.
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Figure 1: Overview of the biosynthetic pathway of 6-methyl-5-hepten-2-ol.

Step 1: Formation of 6-Methyl-5-hepten-2-one via
Carotenoid Cleavage

The initial step in the biosynthesis is the generation of 6-methyl-5-hepten-2-one. This C8-
ketone is a volatile organic compound derived from the metabolism of carotenoids in fruits and
other plant tissues.[3] The key enzymes responsible for this conversion are Carotenoid
Cleavage Dioxygenases (CCDs).

Enzyme: Carotenoid Cleavage Dioxygenase 1 (CCD1)

CCD1 enzymes are a class of non-heme iron(ll)-dependent enzymes that catalyze the
oxidative cleavage of carbon-carbon double bonds in carotenoids.[4] These enzymes exhibit
broad substrate specificity, acting on various carotenoids and apocarotenoids.[5] For the
formation of 6-methyl-5-hepten-2-one, CCD1 has been shown to cleave the C5-C6 double
bond of lycopene.[6]

Substrate: Lycopene

Lycopene is a bright red carotenoid hydrocarbon found in tomatoes and other red fruits and
vegetables. Its open-chain structure makes it susceptible to cleavage by CCD1 at multiple
positions. The cleavage at the 5,6 (and/or 5',6') position yields 6-methyl-5-hepten-2-one.[5]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b3425772?utm_src=pdf-body
https://www.benchchem.com/product/b3425772?utm_src=pdf-body-img
https://www.benchchem.com/product/b3425772?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34190312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2652522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5133782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 2: Reduction of 6-Methyl-5-hepten-2-one to 6-
Methyl-5-hepten-2-ol

The final step in the pathway is the reduction of the keto group of 6-methyl-5-hepten-2-one to a
hydroxyl group, forming 6-methyl-5-hepten-2-ol.

Enzyme: Alcohol Dehydrogenase (ADH)

This reduction is catalyzed by alcohol dehydrogenases (ADHSs), a broad class of enzymes that
facilitate the interconversion between alcohols and aldehydes or ketones. For this specific
conversion, NAD(P)H-dependent secondary alcohol dehydrogenases are particularly relevant.
An example of a well-characterized enzyme capable of this reduction is the alcohol
dehydrogenase from the thermophilic bacterium Thermoanaerobacter brockii (TbSADH).[7][8]

Quantitative Data

Currently, specific kinetic data for the direct conversion of lycopene to 6-methyl-5-hepten-2-one
by a particular CCD1 enzyme is not extensively tabulated in the literature. Similarly, detailed
kinetic parameters for the reduction of 6-methyl-5-hepten-2-one by a specific alcohol
dehydrogenase are not readily available in a compiled format. The tables below summarize the
available data for related reactions catalyzed by these enzyme classes.

Table 1: Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

Enzyme
Substrate Products Km (pM) kcat (s-1) Reference
Source
Zea mays
: B-apo-8'- .
(Maize) B-ionone 305 0.04 £ 0.002 [9]
carotenal
ZmCCD1
Arabidopsis
: B-apo-8'- .
thaliana B-ionone 12+2 0.03 £0.001 9]
carotenal
AtCCD1

Note: Data for the direct cleavage of lycopene to 6-methyl-5-hepten-2-one is not available. The
data presented is for a common model substrate for CCD1 enzymes.
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Table 2: Kinetic Parameters of Alcohol Dehydrogenases (ADHS)

Vmax
Enzyme .
Substrate Product Km (mM) (umol/min/ Reference
Source
mg)
Thermoanaer
obacter 2-Butanol 2-Butanone 0.4 120 [7]
brockii
Horse Liver Cyclohexano
Cyclohexanol 0.59 - [10]
ADH ne

Note: Data for the specific reduction of 6-methyl-5-hepten-2-one is not provided in these
general characterizations. The values represent the activity on similar secondary
alcohol/ketone substrates.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic reactions in the
biosynthesis of 6-methyl-5-hepten-2-ol.

In Vitro Assay for 6-Methyl-5-hepten-2-one Production
by CCD1

This protocol is adapted from studies on the characterization of plant CCD1 enzymes.[9]

Objective: To determine the activity of a CCD1 enzyme in cleaving a carotenoid substrate (e.g.,
lycopene) to produce volatile products, including 6-methyl-5-hepten-2-one.

Materials:
o Purified recombinant CCD1 enzyme or crude cell lysate containing the expressed enzyme.
e Lycopene stock solution (1 mg/mL in chloroform).

o Assay Buffer: 50 mM Sodium Phosphate, pH 7.2, 300 mM NacCl.
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e 50 mM Ascorbate solution.

e 50 mM FeSO4 solution.

e 1% (w/v) Tween 40 in chloroform.

» Methanol.

e Glass vials (e.g., 4 mL).

e Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB).
e Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:

e Substrate Preparation:

o

In a glass vial, add an appropriate amount of lycopene stock solution (e.g., 30 pg).

[¢]

Add 1% Tween 40 in chloroform (at a 1:1 volume ratio to the lycopene solution) to aid in
solubilization.

[¢]

Vortex the mixture and then evaporate the chloroform under a stream of nitrogen gas.

[¢]

Resuspend the carotenoid-Tween 40 mixture in a small volume of methanol (e.g., 200 pL).
e Enzyme Reaction:

o To the vial containing the substrate, add the following components to a final volume of 1
mL:

Assay Buffer.

5 UM FeSO4.

5 mM Ascorbate.

Water to bring the volume to 0.9 mL.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pre-incubate the mixture at room temperature for 5 minutes.

o Initiate the reaction by adding 100 pL of the CCD1 enzyme preparation (purified protein or
cell lysate).

o Incubate the reaction in the dark at 30°C for 16 hours.

» Volatile Collection and Analysis:

o After incubation, collect the volatile products from the headspace of the reaction vial using
an SPME fiber for a defined period (e.g., 30 minutes) at a controlled temperature.

o Analyze the collected volatiles by GC-MS to identify and quantify 6-methyl-5-hepten-2-
one.

Substrate Preparation
(Lycopene + Tween 40)

Reaction Setup
(Buffer, FeSO4, Ascorbate)

Add CCD1 Enzyme

'

Incubation
(30°C, 16h, dark)

'

Volatile Collection
(SPME)

Analysis
(GC-MS)
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Figure 2: Experimental workflow for the in vitro assay of CCD1 activity.

Enzymatic Reduction of 6-Methyl-5-hepten-2-one using
Alcohol Dehydrogenase

This protocol provides a general method for the enzymatic reduction of a ketone to an alcohal,
which can be adapted for 6-methyl-5-hepten-2-one using a suitable alcohol dehydrogenase.

Objective: To reduce 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol using an alcohol
dehydrogenase and a cofactor regeneration system.

Materials:

Alcohol Dehydrogenase (e.g., from Thermoanaerobacter brockii).
e 6-methyl-5-hepten-2-one.
e NADH or NADPH.

o Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H
regeneration).

» Reaction Buffer (e.g., 100 mM Tris-HCI, pH 7.5).

» Organic solvent for extraction (e.g., ethyl acetate).

e Anhydrous sodium sulfate.

e Gas Chromatography-Flame lonization Detection (GC-FID) or GC-MS system.
Procedure:

e Reaction Setup:

o In areaction vessel, dissolve 6-methyl-5-hepten-2-one in the reaction buffer to the desired
concentration.
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o Add the cofactor (NADH or NADPH) to a final concentration of, for example, 1 mM.

o If using a cofactor regeneration system, add the components (e.g., glucose and glucose
dehydrogenase).

o Pre-warm the reaction mixture to the optimal temperature for the alcohol dehydrogenase
(e.g., 37°C).

e Enzymatic Reaction:

o Initiate the reaction by adding the alcohol dehydrogenase.

o Incubate the reaction with gentle agitation for a specified period (e.g., 24 hours). Monitor
the reaction progress by taking small aliquots at different time points.

e Product Extraction and Analysis:

o Stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

o Extract the product, 6-methyl-5-hepten-2-ol, into the organic phase. Repeat the
extraction process to ensure complete recovery.

o Combine the organic extracts and dry over anhydrous sodium sulfate.

o Concentrate the extract under reduced pressure.

o Analyze the product by GC-FID or GC-MS to determine the conversion and yield.
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Figure 3: Experimental workflow for the enzymatic reduction of 6-methyl-5-hepten-2-one.

Conclusion

The biosynthesis of 6-methyl-5-hepten-2-ol is a two-step pathway involving the cleavage of
carotenoids by CCD1 to form 6-methyl-5-hepten-2-one, followed by the reduction of this ketone
by an alcohol dehydrogenase. While the general pathway is understood, further research is
needed to fully characterize the specific enzymes involved in different organisms and to obtain
detailed kinetic data for each step. The protocols provided in this guide offer a starting point for
researchers interested in studying this pathway and its potential applications in biotechnology
and chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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